molecular formula C21H19Cl2NO B2964551 3-(2,6-dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone CAS No. 478246-07-0

3-(2,6-dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone

Cat. No. B2964551
CAS RN: 478246-07-0
M. Wt: 372.29
InChI Key: WGUGWKZAAWBQOW-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone, also known as 2,6-dichloro-N-phenylbenzylidenemethylpyridin-4-one (DCBP), is a synthetic organic compound that can be used in various scientific applications. DCBP has a broad range of applications in the fields of chemistry, biochemistry, and pharmacology, including its use as a reagent in organic synthesis, a fluorescent dye, and as a therapeutic agent for certain diseases. DCBP has been studied for its potential in treating cancer and other diseases, as well as its ability to interact with proteins and enzymes.

Scientific Research Applications

Molecular Pharmacology and Selectivity

Research into similar compounds, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent noncompetitive mGlu5 receptor antagonist, shows the potential for derivatives of 3-(2,6-dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone to serve in therapeutic agent development. These compounds can be designed to overcome shortcomings like off-target activity and poor aqueous solubility, showcasing the potential for high selectivity and efficacy in drug design (Cosford et al., 2003).

Catalytic and Synthetic Chemistry

The synthesis and reactivity of related compounds offer insights into the versatility of 3-(2,6-dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone in catalytic processes and organic synthesis. For instance, the development of selective ortho C-H activation strategies in haloarenes by certain complexes highlights the compound's potential role in facilitating selective chemical transformations (Ben-Ari et al., 2003).

Materials Science and Optoelectronics

Research into compounds with similar structures, such as functionalized lanthanide(III) complexes constructed from azobenzene derivatives and β-diketone ligands, demonstrates their applications in luminescent and magnetic materials. These compounds exhibit reversible trans-to-cis photoisomerization properties, suggesting potential uses in developing advanced materials for optoelectronic devices (Lin et al., 2017).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(1-phenylethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c1-14(16-7-4-3-5-8-16)24-12-11-21(25)17(15(24)2)13-18-19(22)9-6-10-20(18)23/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUGWKZAAWBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C(C)C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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